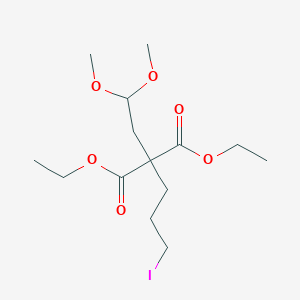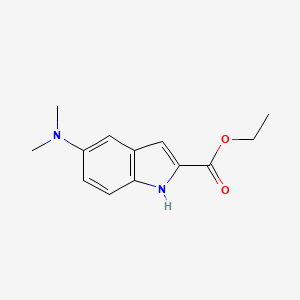![molecular formula C13H14OSe B12520074 Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-05-1](/img/structure/B12520074.png)
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound with the molecular formula C13H14OSe. It is characterized by the presence of a methylseleno group attached to a cyclobutenyl ring, which is further connected to a phenyl group.
Méthodes De Préparation
The synthesis of Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves the following steps:
Formation of the cyclobutenyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methylseleno group: This step involves the use of methylselenol or related reagents under specific reaction conditions to introduce the methylseleno group onto the cyclobutenyl ring.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl group to the cyclobutenyl ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or other selenium-containing products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the methylseleno group or reduce other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where the methylseleno group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and cyclobutenyl rings contribute to the compound’s overall stability and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be compared with other similar compounds, such as:
Ethanone, 1-[2-(methylseleno)phenyl]-: This compound lacks the cyclobutenyl ring, making it structurally simpler but potentially less versatile in its applications.
Ethanone, 1-[2-(methylthio)-3-phenyl-2-cyclobuten-1-yl]-: This compound has a methylthio group instead of a methylseleno group, which can result in different reactivity and applications.
Propriétés
Numéro CAS |
820963-05-1 |
|---|---|
Formule moléculaire |
C13H14OSe |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
1-(2-methylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C13H14OSe/c1-9(14)11-8-12(13(11)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clé InChI |
SRXHWECUIXVCTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(=C1[Se]C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


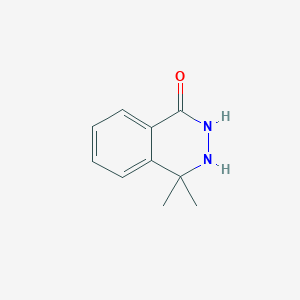
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)
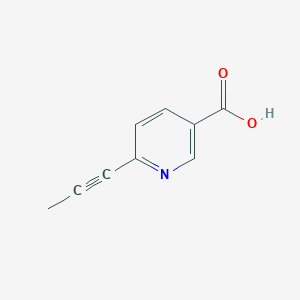
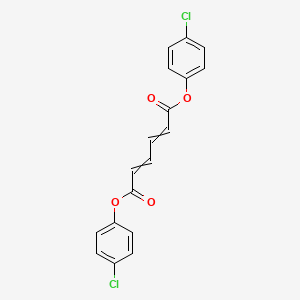
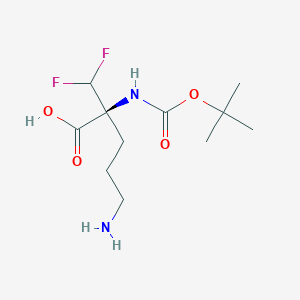
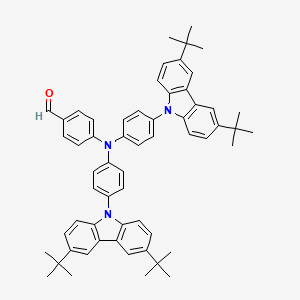
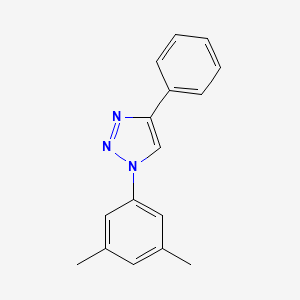
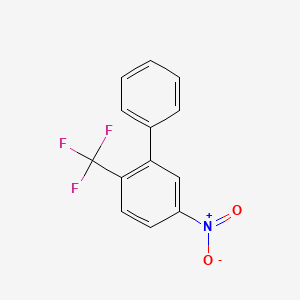
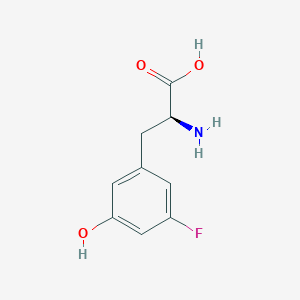
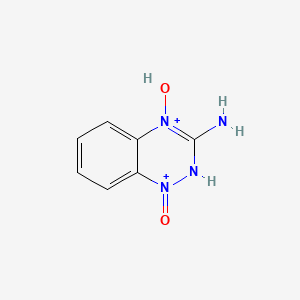
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
